1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic ring system, and various functional groups that contribute to its reactivity and biological properties.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various biologically active molecules. In medicinal chemistry, derivatives of 1H-pyrrolo[2,3-b]pyridine are investigated for their potential as inhibitors of specific enzymes and receptors, making them valuable in drug discovery and development .
Mechanism of Action
The biological activity of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6-[[(1,1-dimethylethoxy)carbonyl]oxy]-, 1,1-dimethylethyl ester include other pyrrolo[2,3-b]pyridine derivatives. These compounds share the same core structure but differ in their functional groups, which can significantly impact their biological activity and chemical properties. Examples include 1H-pyrrolo[2,3-b]pyridine derivatives with different substituents at various positions on the ring system .
Properties
Molecular Formula |
C17H21BrN2O5 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tert-butyl 2-bromo-6-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21BrN2O5/c1-16(2,3)24-14(21)20-11(18)9-10-7-8-12(19-13(10)20)23-15(22)25-17(4,5)6/h7-9H,1-6H3 |
InChI Key |
DERKNQFZOTUIHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(C=C2)OC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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